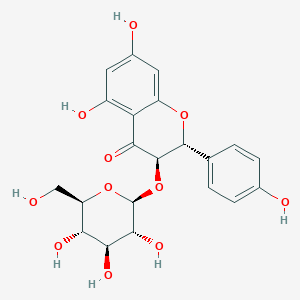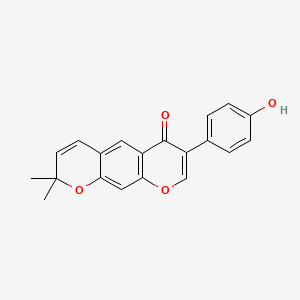
红豆碱A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythrinin A is a naturally occurring alkaloid found in the genus Erythrina, which belongs to the family Leguminosae. This genus consists of approximately 110 species of trees and shrubs, many of which have been traditionally used for their medicinal properties. Erythrinin A is one of the many secondary metabolites isolated from these plants and has garnered interest due to its potential pharmacological activities.
科学研究应用
Chemistry: Erythrinin A serves as a model compound for studying the synthesis and reactivity of erythrinan alkaloids.
Biology: It has been investigated for its potential as an anti-diabetic agent through molecular docking studies with target proteins.
Medicine: Erythrinin A exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects. It has been studied for its ability to inhibit leukotriene production and suppress pro-oxidants.
Industry: The antioxidant properties of Erythrinin A make it a candidate for use in formulations aimed at reducing oxidative stress and inflammation.
作用机制
Target of Action
Erythrinin A is a compound found in the Erythrina species, which are known to exhibit curare-like neuromuscular blocking activities
Mode of Action
It is known that alkaloids from erythrina species exhibit curare-like neuromuscular blocking activities . This suggests that Erythrinin A might interact with its targets to cause neuromuscular blocking effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin A involves several steps, starting from simple precursors. One common synthetic route includes the oxidative coupling of two tyrosine units, followed by intramolecular rearrangement to form the erythrinan core. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of Erythrinin A is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and bark of Erythrina species, remains a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the pure compound.
化学反应分析
Types of Reactions: Erythrinin A undergoes various chemical reactions, including:
Oxidation: Erythrinin A can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert Erythrinin A into its reduced forms using reagents like sodium borohydride.
Substitution: Erythrinin A can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Erythrinin A, each with distinct chemical properties and potential biological activities.
相似化合物的比较
- Erythraline
- Erysodine
- Erysovine
Each of these compounds has distinct pharmacological profiles, but Erythrinin A stands out for its potential therapeutic applications in managing oxidative stress and inflammation.
属性
IUPAC Name |
7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGQCONNJCHXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146462 |
Source


|
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63807-86-3 |
Source


|
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63807-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the natural sources of Erythrinin A?
A1: Erythrinin A has been primarily isolated from the bark of Erythrina variegata. []
Q2: How is Erythrinin A synthesized?
A2: Erythrinin A can be synthesized from 3-aryl-1-(2,2-dimethyl-6-chromanyl)propenones via thallium(III) nitrate mediated reactions. This method also allows for the synthesis of related dihydropyrano- and pyranoisoflavones. [, ]
Q3: Have there been any studies on the structure-activity relationship (SAR) of Erythrinin A?
A3: While specific SAR studies focusing solely on Erythrinin A are limited, research on related prenylated flavonoids suggests the prenyl group on the B ring plays a crucial role in inhibiting enzymes like PTP1B. [] Further investigation into Erythrinin A's structure-activity relationships could provide valuable insights into its mechanism of action and potential therapeutic applications.
Q4: What other isoflavonoids are found alongside Erythrinin A in Erythrina species?
A6: Erythrina species contain a diverse array of isoflavonoids. Apart from Erythrinin A, researchers have identified compounds like Erythrinin B, Erythrinin C, alpinumisoflavone, eryvarin A, and several others. [, , ] This highlights the rich phytochemical diversity within this genus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
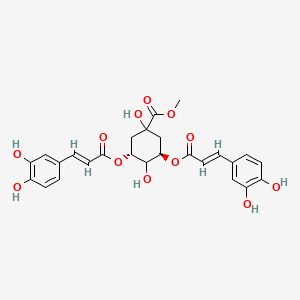

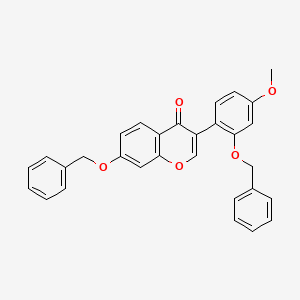
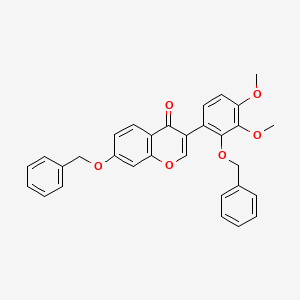
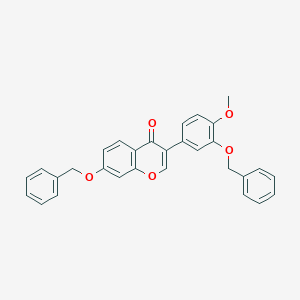
![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)
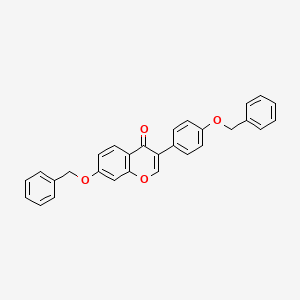
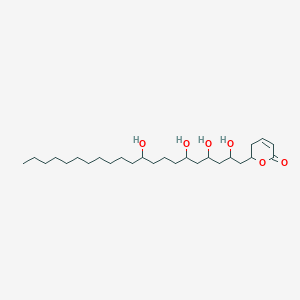
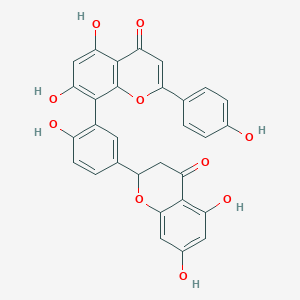

![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B600330.png)
